molecular formula C19H21N3O7S B2491001 methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251671-14-3

methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2491001
CAS No.: 1251671-14-3
M. Wt: 435.45
InChI Key: YJYDFPDQOKWARD-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that features a morpholinosulfonyl group, a pyridinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the morpholinosulfonyl group: This step involves the reaction of the pyridinone intermediate with morpholine and a sulfonylating agent under controlled conditions.

    Acylation to form the benzoate ester: The final step involves the acylation of the intermediate with methyl 2-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The morpholinosulfonyl group and pyridinone ring are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-19(25)14-5-2-3-6-15(14)20-17(23)13-21-8-4-7-16(18(21)24)30(26,27)22-9-11-29-12-10-22/h2-8H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYDFPDQOKWARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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